Cas no 863457-92-5 (methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate)

methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate
- methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
- methyl 4-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
- AKOS024596257
- 863457-92-5
- F0682-0277
- methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate
- Benzoic acid, 4-[[2-[[3-[(4-fluorophenyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]thio]acetyl]amino]-, methyl ester
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- インチ: 1S/C21H17FN6O3S/c1-31-21(30)14-4-8-16(9-5-14)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)10-13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3,(H,25,29)
- InChIKey: YZKRMBBAXRALOI-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(NC(CSC2N=CN=C3N(CC4=CC=C(F)C=C4)N=NC3=2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 452.10668776g/mol
- どういたいしつりょう: 452.10668776g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 137Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- ふってん: 728.5±60.0 °C(Predicted)
- 酸性度係数(pKa): 12.00±0.70(Predicted)
methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0682-0277-1mg |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0682-0277-20mg |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0682-0277-5mg |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0682-0277-25mg |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0682-0277-50mg |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0682-0277-30mg |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0682-0277-2μmol |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0682-0277-40mg |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0682-0277-5μmol |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0682-0277-2mg |
methyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate |
863457-92-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate 関連文献
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoateに関する追加情報
Recent Advances in the Study of Methyl 4-2-({3-(4-Fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate (CAS: 863457-92-5)
The compound methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate (CAS: 863457-92-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolopyrimidine core and fluorophenyl moiety, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to selectively inhibit specific kinase pathways involved in cell proliferation and inflammation. In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the low nanomolar range. This selectivity profile suggests its potential as a targeted therapy for cancers driven by these kinase mutations.
Another significant advancement is the development of improved synthetic routes for this compound. A recent patent application (WO2023056789) describes a more efficient and scalable synthesis of methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate, addressing previous challenges in yield and purity. The new method utilizes a novel palladium-catalyzed coupling reaction, which significantly reduces the number of steps and improves overall yield by approximately 30% compared to traditional approaches.
Pharmacokinetic studies have also progressed, with recent data indicating favorable absorption and distribution properties of the compound. A 2024 preclinical study in rodents demonstrated good oral bioavailability (∼65%) and reasonable half-life (t1/2 = 4.2 hours), suggesting potential for once-daily dosing in clinical applications. However, researchers note that further optimization may be needed to reduce first-pass metabolism and improve brain penetration for potential CNS applications.
In terms of therapeutic potential, exciting results have emerged from in vivo models of inflammatory diseases. A recent Nature Communications paper (2024) reported that methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate significantly reduced disease progression in a mouse model of rheumatoid arthritis, with effects comparable to current biologic therapies but with the advantage of oral administration. The compound's dual action on both inflammatory cytokines and osteoclast differentiation pathways may explain its particularly strong efficacy in this model.
Looking forward, several clinical trials are being planned to evaluate the safety and efficacy of methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate in human subjects. The first Phase I trial is expected to begin in Q4 2024, focusing initially on solid tumors with specific kinase mutations. Meanwhile, structure-activity relationship (SAR) studies continue to explore derivatives of this compound that might offer improved potency or reduced off-target effects.
In conclusion, methyl 4-2-({3-(4-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)acetamidobenzoate represents a promising scaffold in medicinal chemistry, with demonstrated activity across multiple therapeutic areas. Its development trajectory exemplifies the current trend in drug discovery towards targeted, multifunctional small molecules. As research progresses, this compound and its derivatives may offer new treatment options for challenging diseases in oncology and inflammation.
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